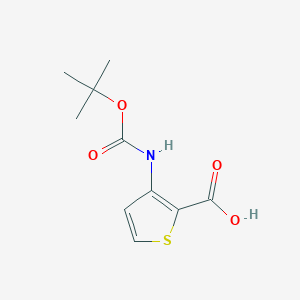

Boc-3-aminothiophene-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,3)15-9(14)11-6-4-5-16-7(6)8(12)13/h4-5H,1-3H3,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXIGPOUDYLWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(SC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373527 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101537-64-8 | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stability and storage conditions for Boc-3-aminothiophene-2-carboxylic acid

An In-depth Technical Guide to the Stability and Storage of Boc-3-aminothiophene-2-carboxylic Acid

Introduction: The Critical Role of a Versatile Building Block

This compound (CAS No. 101537-64-8) is a heterocyclic amino acid derivative that has emerged as a crucial building block in medicinal chemistry and drug development. Its unique structure, combining a thiophene core—a privileged pharmacophore in numerous FDA-approved drugs—with a protected amine and a carboxylic acid, makes it an invaluable synthon for creating complex molecules with potential therapeutic activities, including novel cytostatic agents.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group provides enhanced stability and solubility, facilitating its use in peptide synthesis and other intricate chemical transformations.[3]

However, the very features that make this molecule versatile also define its stability profile. The integrity of a starting material is paramount to the success of any synthetic campaign, directly impacting yield, purity, and the biological activity of the final product. This guide provides an in-depth analysis of the chemical stability of this compound, delineates its potential degradation pathways, and establishes field-proven protocols for its proper storage, handling, and stability assessment. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is not merely procedural—it is foundational to ensuring reproducible and reliable scientific outcomes.

Physicochemical Properties

A baseline understanding of the molecule's physical properties is essential for its correct handling and application.

| Property | Value | Reference(s) |

| CAS Number | 101537-64-8 | [4][5] |

| Molecular Formula | C₁₀H₁₃NO₄S | [4][5] |

| Molecular Weight | 243.28 g/mol | [5] |

| Melting Point | 168°C (with decomposition) | [4][5] |

| Appearance | Off-white to light yellow solid | [6] |

The Dual-Component Stability Profile

The stability of this compound is best understood by examining its two primary structural components: the N-Boc protecting group and the 3-aminothiophene-2-carboxylic acid core.

The N-Boc Group: An Acid-Labile Guardian

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its general stability towards nucleophiles and basic conditions.[7] This allows for selective reactions at other sites on the molecule. However, its defining characteristic is its lability under acidic conditions.[8][9]

The cleavage mechanism is initiated by protonation of the carbonyl oxygen, which facilitates the departure of the tert-butyl group as a stable tert-butyl carbocation.[9] This process ultimately releases the free amine, carbon dioxide, and isobutylene. This acid sensitivity is a critical factor in handling and storage; even mild or moderate acidic contaminants can initiate deprotection. Furthermore, while more robust than to acid, the Boc group can also be cleaved thermally in the absence of an acid catalyst.[8]

The Thiophene Core: Aromatic Stability with Nuances

The thiophene ring is a five-membered aromatic heterocycle, conferring significant stability to the core structure.[10] It is generally resistant to conditions that might degrade non-aromatic systems. However, its reactivity profile differs from that of benzene. While relatively stable against oxidation, the electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution.[1] Forced degradation studies on analogous thiophene-containing molecules have shown a higher susceptibility to degradation under strongly basic conditions compared to acidic or oxidative stress.[11] This suggests that while the primary concern for this compound is acid-catalyzed deprotection, prolonged exposure to strong bases could potentially compromise the integrity of the thiophene ring system.

Potential Degradation Pathways

Understanding the likely degradation routes is key to preventing them. The primary pathways involve the cleavage of the Boc group, with secondary concerns related to the carboxylic acid and the thiophene ring itself under harsh conditions.

-

Acid-Catalyzed Deprotection: This is the most significant and probable degradation pathway. Exposure to strong acids (e.g., TFA, HCl) or even residual acidic impurities in solvents can lead to the formation of 3-aminothiophene-2-carboxylic acid.[7][9]

-

Thermal Decomposition: As indicated by its melting point with decomposition, elevated temperatures can induce both Boc group cleavage and fragmentation of the molecule.[4][8]

-

Base-Mediated Degradation: While the Boc group is stable, strong bases could potentially deprotonate the carboxylic acid, and under harsh conditions, may promote degradation of the thiophene ring itself.[11]

-

Oxidative Degradation: Although the thiophene ring is relatively stable to oxidation, strong oxidizing agents should be avoided as they could potentially lead to the formation of sulfoxides or other oxidized species.[6]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [oakwoodchemical.com]

- 5. BOC-3-AMINO-THIOPHENE-2-CARBOXYLIC ACID | 101537-64-8 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Safety Guide to Boc-3-aminothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Advanced Synthesis

In the realm of pharmaceutical and agrochemical development, the innovative potential of heterocyclic building blocks like Boc-3-aminothiophene-2-carboxylic acid is immense.[1] This compound, with its protected amine and thiophene core, serves as a versatile intermediate in the synthesis of a wide array of bioactive molecules.[1] However, its utility in discovery is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide, intended for the experienced researcher, moves beyond mere compliance to foster a culture of proactive safety. We will dissect the known safety profile of this reagent, contextualize the data within laboratory and development settings, and provide actionable protocols that prioritize the well-being of scientific personnel and the integrity of research outcomes.

Section 1: Compound Identification and Hazard Classification

1.1 Chemical Identity

| Parameter | Value | Reference |

| Chemical Name | This compound | [2] |

| Synonyms | 3-(Boc-amino)thiophene-2-carboxylic Acid; 3-(tert-Butoxycarbonylamino)thiophene-2-carboxylic Acid | [3] |

| CAS Number | 101537-64-8 | [2] |

| Molecular Formula | C10H13NO4S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| Physical Form | Solid, powder/crystal | |

| Melting Point | 168°C (decomposition) | [2] |

1.2 Globally Harmonized System (GHS) Classification

This compound is classified as a hazardous substance. The following table summarizes the GHS hazard statements associated with this compound, synthesized from available safety data sheets.[2][4]

| Pictogram | GHS Code | Hazard Statement |

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Signal Word: Warning [2]

It is crucial to note that the toxicological properties of this compound have not been fully investigated.[5] Therefore, it should be handled with the caution appropriate for a substance with known irritant properties and potential for further, uncharacterized hazards.

Section 2: Exposure Control and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, ingestion, and skin/eye contact.[6] Engineering controls and appropriate PPE are fundamental to mitigating these risks.

2.1 Engineering Controls

Operations involving this compound should be conducted in a well-ventilated area.[5] For procedures that may generate dust, such as weighing or transfer of the solid, a chemical fume hood or a ventilated balance enclosure is mandatory.[7] Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

2.2 Personal Protective Equipment (PPE) Protocol

The selection of PPE is not merely a checklist but a dynamic risk assessment. The following protocol is a baseline for handling this compound.

// Relationships LabCoat -> Goggles [style=invis]; Goggles -> Gloves [style=invis];

Weighing [shape=ellipse, label="Weighing/Transfer\n(Dust Potential)", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionWork [shape=ellipse, label="Solution/Reaction Work", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Weighing -> Respirator [label=" required"]; Weighing -> FaceShield [label=" recommended"];

{rank=same; Weighing; SolutionWork;}

// Invisible edges for layout edge[style=invis]; LabCoat -> Weighing; Gloves -> SolutionWork; } dot Figure 1: PPE selection workflow for handling this compound.

Detailed PPE Protocol:

-

Primary Barrier: A flame-resistant lab coat must be worn and fully buttoned.

-

Eye Protection: Chemical splash goggles are mandatory at all times.[5] A face shield should be worn over goggles during operations with a high risk of splashing or dust generation.

-

Hand Protection: Wear nitrile gloves.[7] Double-gloving is recommended for extended operations or when handling larger quantities. Check for perforations before use and change gloves immediately if contamination is suspected.

-

Respiratory Protection: For weighing and transferring solid material where dust may be generated, a NIOSH-approved N95 respirator is required to mitigate the risk of respiratory tract irritation.[7][8]

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[9]

Section 3: Safe Handling, Storage, and Disposal

3.1 Handling Protocol

A systematic approach to handling minimizes the risk of exposure and contamination.

// Nodes Prep [label="1. Area Preparation\n(Fume Hood, Spill Kit)", fillcolor="#F1F3F4", fontcolor="#202124"]; Donning [label="2. Don PPE\n(as per protocol)", fillcolor="#FBBC05", fontcolor="#202124"]; Weighing [label="3. Weighing\n(in ventilated enclosure)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transfer [label="4. Transfer & Reaction Setup\n(slow, controlled addition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="5. Decontamination\n(work surfaces, equipment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Doffing [label="6. Doff PPE\n(avoid self-contamination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Waste [label="7. Waste Disposal\n(labeled, sealed container)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Prep -> Donning; Donning -> Weighing; Weighing -> Transfer; Transfer -> Cleanup; Cleanup -> Doffing; Doffing -> Waste; } dot Figure 2: Step-by-step workflow for the safe handling of solid this compound.

Step-by-Step Handling Methodology:

-

Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure a chemical spill kit is accessible.

-

PPE: Don the appropriate personal protective equipment as outlined in Section 2.2.

-

Weighing: If possible, weigh the material directly into the reaction vessel within a ventilated enclosure to minimize dust.

-

Transfer: Use a spatula or powder funnel for transfers. Avoid creating dust clouds. When adding to a solvent, do so slowly and with stirring to prevent splashing.

-

Post-Handling: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

-

Disposal: Dispose of contaminated materials in a designated, sealed, and clearly labeled waste container.

3.2 Storage Requirements

-

Conditions: Store in a cool, dry, and well-ventilated place.[5]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[5] The Boc protecting group is acid-labile, and contact with strong acids can lead to uncontrolled deprotection and potential gas evolution (isobutylene and CO2).[10]

3.3 Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Solid Waste: Collect in a labeled, sealed container.

-

Contaminated Materials: Used gloves, weigh boats, and paper towels should be placed in the same solid waste container.

-

Disposal Route: Dispose of all waste through a licensed professional waste disposal service in accordance with federal, state, and local environmental regulations.[9] Do not allow this chemical to enter the environment.[5]

Section 4: Emergency Procedures

4.1 First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention. | [5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician. | [5] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. | [5][11] |

4.2 Accidental Release Measures

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[5]

-

Clean: Decontaminate the spill area with a suitable cleaning agent and wipe dry.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Section 5: Stability and Reactivity

-

Reactivity: No hazardous reactions have been reported under normal processing conditions.[5]

-

Chemical Stability: The compound is stable under recommended storage conditions.[7]

-

Conditions to Avoid: Avoid exposure to moisture, excessive heat, and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[5]

-

Hazardous Decomposition Products: Upon combustion, may produce hazardous decomposition products including carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx).[5]

Conclusion: A Foundation of Vigilance

This compound is a valuable tool in chemical synthesis, but its safe and effective use demands a comprehensive understanding of its hazard profile. This guide provides a framework for its responsible management in a research and development setting. The principles of containment, personal protection, and emergency preparedness are paramount. As the toxicological profile of many research chemicals is incomplete, a conservative and vigilant approach to safety is not just a regulatory requirement but a professional obligation.

References

-

AAPPTec. (n.d.). MSDS - Safety Data Sheet: Nα-Boc-3-(3-pyridyl)-L-alanine. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet: N-alpha-Boc-D-1,2,3,4-Tetrahydronorharman-3-carboxylic acid. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 3-aminothiophene-2-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [oakwoodchemical.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 危险和防范说明: [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.ca [fishersci.ca]

- 7. peptide.com [peptide.com]

- 8. capotchem.cn [capotchem.cn]

- 9. peptide.com [peptide.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to Boc-3-aminothiophene-2-carboxylic acid: A Cornerstone Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the pantheon of heterocyclic scaffolds, the 2-aminothiophene core has emerged as a "privileged structure," a distinction earned through its recurrent appearance in a multitude of biologically active compounds.[1][2] This in-depth guide focuses on a particularly valuable derivative: Boc-3-aminothiophene-2-carboxylic acid . We will dissect its intrinsic chemical attributes, explore its synthetic versatility, and illuminate its pivotal role in the generation of drug candidates across diverse therapeutic areas.

At its core, this compound is a trifunctional marvel. It features:

-

A thiophene ring , a five-membered aromatic heterocycle containing sulfur. The thiophene moiety is a well-regarded bioisostere of the phenyl ring, offering similar physicochemical properties while presenting unique opportunities for drug-receptor interactions, often through hydrogen bonding involving the sulfur atom.[3][4]

-

A carboxylic acid group at the 2-position, a critical handle for synthetic elaboration, most notably for the formation of amide bonds—one of the most fundamental linkages in medicinal chemistry.[5][6] The presence of this group can be a key pharmacophoric element, though it sometimes necessitates isosteric replacement to improve pharmacokinetic profiles.[7][8]

-

A Boc-protected amine at the 3-position. The tert-butoxycarbonyl (Boc) group is a robust protecting group that is stable under a wide range of reaction conditions yet can be removed cleanly under acidic conditions. This strategic protection allows for selective reaction at the carboxylic acid terminus without interference from the amine, providing chemists with precise control over the synthetic sequence.

This unique combination of features makes this compound not merely an intermediate, but a strategic linchpin in the design and synthesis of complex molecular architectures destined for biological targets.

Physicochemical Properties

A foundational understanding of a building block begins with its physical and chemical data. The properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 101537-64-8 | [9] |

| Molecular Formula | C₁₀H₁₃NO₄S | [9] |

| Molecular Weight | 243.28 g/mol | [9] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 168°C (decomposes) | [9] |

| MDL Number | MFCD02682396 | [9] |

The Strategic Role in Synthesis: From Building Block to Bioactive Core

The true power of this compound lies in its predictable and high-yielding reactivity. It serves as a launchpad for constructing more elaborate structures through several key transformations.

Diagram: Core Structure and Reactive Sites

The diagram below illustrates the key functional groups of the molecule, highlighting the sites for primary synthetic transformations.

Caption: Key reactive sites on the this compound scaffold.

Amide Bond Formation: The Workhorse Reaction

The coupling of the carboxylic acid with a primary or secondary amine is the most frequent transformation undertaken with this scaffold, generating a diverse array of thiophene carboxamides.[11] This reaction is central to building molecular complexity and exploring structure-activity relationships (SAR).

This protocol is a robust and widely used method for forming amide bonds, balancing efficiency with cost-effectiveness.[12]

Objective: To couple this compound with a generic primary amine (R-NH₂).

Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution. Stir the mixture for 5-10 minutes at room temperature.

-

Activation: Cool the reaction mixture to 0°C in an ice bath. Add EDC·HCl (1.5 eq) portion-wise over 5 minutes. Causality Note: The addition of EDC at 0°C helps to control the exotherm and minimize side reactions, such as the formation of N-acylurea byproducts. HOBt acts as a catalyst and scavenger of the reactive O-acylisourea intermediate, converting it to an active ester that is less prone to racemization and side reactions.[6][13]

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Self-Validation: The aqueous washes are critical to remove the urea byproduct, excess reagents, and DMF. Successful removal is a prerequisite for clean purification.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Caption: Step-by-step workflow for a standard EDC/HOBt mediated amide coupling reaction.

Cyclization to Thieno[3,2-d]pyrimidines: Accessing a Core Pharmacophore

One of the most powerful applications of this scaffold is its use as a precursor for fused heterocyclic systems, particularly thieno[3,2-d]pyrimidines. This bicyclic core is present in numerous compounds with significant pharmacological activity, including kinase inhibitors and anti-infective agents.[14][15][16] The synthesis typically involves the reaction of the corresponding 3-aminothiophene-2-carboxylate ester with reagents like formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization with an amine.[14][17]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Why thiophene is commonly used in drugs?_Chemicalbook [chemicalbook.com]

- 5. growingscience.com [growingscience.com]

- 6. hepatochem.com [hepatochem.com]

- 7. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound [oakwoodchemical.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-(Boc-amino)thiophene-2-carboxylate: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of methyl 3-(Boc-amino)thiophene-2-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document outlines a reliable two-step synthetic route, commencing with the preparation of the key intermediate, methyl 3-aminothiophene-2-carboxylate, followed by its N-tert-butoxycarbonyl (Boc) protection. The protocols described herein are designed to be robust and reproducible, offering insights into the rationale behind key experimental steps to ensure successful execution.

Introduction: The Significance of a Versatile Thiophene Derivative

Thiophene-containing compounds are integral to a vast array of pharmaceuticals and functional materials due to their unique electronic and structural properties.[1][2] Specifically, 3-aminothiophene-2-carboxylate esters serve as crucial scaffolds for the synthesis of various heterocyclic systems with potential biological activities. The title compound, methyl 3-(Boc-amino)thiophene-2-carboxylate, with its protected amine functionality, is a stable and versatile intermediate, enabling selective chemical transformations at other positions of the thiophene ring. This makes it a highly sought-after precursor in the development of novel therapeutic agents.

Overall Synthetic Strategy

The synthesis is approached in a two-stage process. The initial step focuses on the construction of the thiophene ring system to yield methyl 3-aminothiophene-2-carboxylate. Subsequently, the amino group of this intermediate is protected with a tert-butoxycarbonyl (Boc) group to afford the final product.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

There are several established methods for the synthesis of this key intermediate. Below, two reliable and commonly employed protocols are detailed: the Gewald reaction and a route starting from a 3-oxotetrahydrothiophene precursor.

Protocol 1A: The Gewald Reaction

The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes.[3][4][5] This method involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.

Reaction Scheme:

A general representation of the Gewald reaction is shown below. For the synthesis of methyl 3-aminothiophene-2-carboxylate, appropriate starting materials would be selected.

Caption: Generalized scheme of the Gewald reaction.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: To a mixture of the appropriate ketone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.0 eq.) in methanol, slowly add morpholine (as a catalyst) over a period of 30 minutes at 35-40 °C with continuous stirring.

-

Reaction Progression: Stir the reaction mixture at 45 °C for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The precipitated product is collected by filtration and washed with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired methyl 2-aminothiophene-3-carboxylate derivative.[6]

Causality and Insights:

-

Choice of Base: Morpholine acts as a basic catalyst to facilitate the initial Knoevenagel condensation between the ketone and methyl cyanoacetate. Other bases like triethylamine can also be used.[6]

-

Reaction Temperature: The temperature is maintained at a moderate level to ensure a controlled reaction rate and minimize the formation of side products.

-

Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and soluble impurities.

Protocol 1B: From 2-Methoxycarbonyl-3-oxotetrahydrothiophene

This method provides an alternative route to the desired intermediate, often with good yields.[7]

Reaction Scheme:

Caption: Synthesis from a 3-oxotetrahydrothiophene precursor.

Experimental Protocol:

-

Dissolution: Dissolve 2-methoxycarbonyl-3-oxotetrahydrothiophene (1.0 eq.) in acetonitrile with heating and stirring.[7]

-

Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) to the refluxing solution.[7]

-

Reaction: Maintain the mixture at reflux for 1.5 hours.[7]

-

Isolation of Intermediate Salt: After cooling, add diethyl ether to precipitate a straw-colored solid, which is the hydrochloride salt of the product. Filter to collect the solid.[7]

-

Neutralization and Extraction: Dissolve the solid in water and basify with a 4M ammonia solution. Extract the aqueous layer with dichloromethane.[7]

-

Final Product Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting oil solidifies on cooling and can be further purified by crystallization from petroleum ether to afford methyl 3-aminothiophene-2-carboxylate.[7]

Expected Product Characteristics (Methyl 3-aminothiophene-2-carboxylate):

| Property | Value | Reference |

| Appearance | Pale yellow oil that solidifies on standing; colorless needles after recrystallization. | [8] |

| Melting Point | 62-63 °C or 65.5 °C | [7][8] |

| Boiling Point | 100-102 °C at 0.1 mmHg | [8] |

| Purity | Typically around 99% |

Part 2: N-Boc Protection of Methyl 3-aminothiophene-2-carboxylate

The protection of the amino group is a crucial step to prevent its interference in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions.

Reaction Scheme:

Caption: N-Boc protection reaction.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminothiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of acetone and water.

-

Base Addition: Add triethylamine (Et₃N) (1.2 eq.) to the solution and stir.

-

Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure methyl 3-(Boc-amino)thiophene-2-carboxylate.

Causality and Insights:

-

Role of Triethylamine: Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. It also neutralizes the acidic byproducts of the reaction.

-

Solvent Choice: The choice of solvent depends on the solubility of the starting materials. Aprotic solvents like THF are common, but aqueous mixtures can also be effective.

-

Stoichiometry: A slight excess of the base and Boc anhydride is used to ensure complete conversion of the starting material.

Expected Product Characteristics (Methyl 3-(Boc-amino)thiophene-2-carboxylate):

| Property | Value | Reference |

| CAS Number | 149587-72-4 | [6] |

| Molecular Formula | C₁₁H₁₅NO₄S | [6] |

| Molecular Weight | 257.31 g/mol | [6] |

| Purity | ≥97% | [6] |

Spectroscopic Data (Predicted/Typical):

-

¹H NMR (CDCl₃, δ): ~8.5-9.0 (s, 1H, NH), ~7.5-7.8 (d, 1H, thiophene-H), ~7.0-7.3 (d, 1H, thiophene-H), ~3.9 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃).

-

¹³C NMR (CDCl₃, δ): ~165 (C=O, ester), ~153 (C=O, carbamate), ~140, ~125, ~120, ~115 (thiophene carbons), ~81 (quaternary C of Boc), ~52 (OCH₃), ~28 (CH₃ of Boc).

-

IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1720 (C=O stretch, ester), ~1690 (C=O stretch, carbamate), ~1520 (N-H bend).

Safety Precautions

-

All experimental procedures should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for each reagent before use.

-

Elemental sulfur is flammable. Avoid ignition sources.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with caution.

References

- Buchstaller, H.-P., et al. (2000). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules, 5(3), 279-289.

- Allen, D. J., et al. (1989). Process for preparing thiophene derivatives. U.S. Patent No. 4,847,386. Washington, DC: U.S.

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Methyl 3-(Boc-amino)thiophene-2-carboxylate (97%). Retrieved from [Link]

- Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841.

- Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(i), 209-246.

- Farbwerke Hoechst AG. (1959). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.

- Revelant, G., et al. (2012). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Molecules, 17(1), 849-867.

-

NMR-DB. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. Retrieved from [Link]

- Zhang, W., et al. (2006). Process for preparing Boc protected amino acid by (Boc)2O.

- Kulkarni, A., Jan, N., & Nimbarte, S. (2019). GC-MS, FT-IR and NMR Spectroscopy Analysis for Metabolome Profiling of Thyme Oil. Asian Journal of Research in Chemistry, 12(3), 133-138.

- Puterová, Z., et al. (2010). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Journal of Organic Chemistry, 75(24), 8566-8576.

-

The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

- MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 26.

- MDPI. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. International Journal of Molecular Sciences, 24(13), 10987.

- Bentham Science. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Current Organic Synthesis, 20(1), 2-20.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. US4847386A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]

- 6. DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Mastering Peptide Couplings with HATU for Sterically Hindered Amino Acids

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The synthesis of peptides and peptidomimetics is a cornerstone of drug discovery and development. A significant bottleneck in this process is the formation of amide bonds involving sterically hindered amino acids. These include α,α-disubstituted residues like α-aminoisobutyric acid (Aib), N-methylated amino acids, and β-branched amino acids such as Valine and Isoleucine. Traditional coupling methods often fail or provide poor yields with these challenging substrates due to slow reaction kinetics, which in turn increases the risk of side reactions, most notably racemization.[1]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) has emerged as the gold standard for overcoming these synthetic hurdles. Its superior performance stems from its ability to rapidly generate a highly reactive activated ester, enabling efficient amide bond formation where other reagents fall short.[2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of HATU for coupling hindered amino acids, covering its mechanism of action, detailed protocols for solution and solid-phase synthesis, troubleshooting, and best practices.

The HATU Mechanism: A Tale of Speed and Stability

HATU's efficacy lies in its structure as an aminium salt of 1-hydroxy-7-azabenzotriazole (HOAt).[2] The coupling process is a two-stage reaction that prioritizes speed to outcompete potential side reactions.[3][4]

Step 1: Carboxylic Acid Activation In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the N-protected amino acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU.[5]

Step 2: Formation of the OAt-Active Ester This initial adduct is transient. The HOAt anion generated in the first step rapidly attacks the intermediate to form a highly reactive OAt-ester, releasing tetramethylurea as a byproduct.[5] This OAt-ester is the key to HATU's success. The pyridine nitrogen atom in the HOAt moiety provides anchimeric assistance during the subsequent aminolysis step, stabilizing the transition state and accelerating the reaction. This enhanced reactivity is crucial for engaging the sterically encumbered amino group of the coupling partner.

Step 3: Nucleophilic Attack and Peptide Bond Formation The amine component then attacks the activated ester, forming the desired peptide bond with high efficiency.[5] The rapid consumption of the OAt-ester is a critical factor in suppressing racemization, as it minimizes the lifetime of the activated amino acid, which is susceptible to epimerization.[6][7]

Caption: HATU-mediated amide bond formation workflow.

Experimental Protocols: Harnessing the Power of HATU

The key to successful coupling with HATU, especially for hindered systems, is pre-activation . This involves allowing the carboxylic acid to react with HATU and the base for a short period before introducing the amine component. This simple step is the most effective way to prevent a common side reaction known as guanidinylation.[4]

Protocol for Solution-Phase Coupling

This protocol is suitable for fragment condensations or when working with substrates not amenable to solid-phase synthesis.

Materials:

-

N-protected amino acid (Carboxylic acid component): 1.0 eq

-

Amine component (as free base or HCl salt): 1.0 - 1.2 eq

-

HATU: 1.1 - 1.5 eq

-

DIPEA or 2,4,6-Collidine: 2.0 - 4.0 eq

-

Anhydrous Solvent (DMF, NMP, or DCM)

Procedure:

-

Under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq for standard couplings, up to 1.5 eq for highly hindered systems) in anhydrous solvent.

-

Add the base (2.0 eq of DIPEA for standard couplings; consider using 2.0-3.0 eq of the weaker base 2,4,6-collidine for racemization-prone amino acids).[6]

-

Stir the mixture at room temperature for 5-15 minutes. This is the critical pre-activation step.[8]

-

Add the amine component (1.0 eq) to the reaction mixture. If the amine is an HCl salt, add an additional equivalent of the base.

-

Monitor the reaction by TLC or LC-MS. Couplings are often complete within 1-4 hours, but highly hindered couplings may require longer reaction times (up to 24 hours).

-

Work-up:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude peptide via flash chromatography or preparative HPLC.

-

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for standard Fmoc-based SPPS on an automated or manual synthesizer.

Materials:

-

Fmoc-deprotected resin-bound peptide (Amine component): 1.0 eq

-

Fmoc-amino acid (Carboxylic acid component): 3.0 - 5.0 eq

-

HATU: 2.9 - 4.9 eq (use slightly less than the amino acid)

-

DIPEA or N-Methylmorpholine (NMM): 6.0 - 10.0 eq

-

Anhydrous SPPS-grade Solvent (DMF or NMP)

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection using 20% piperidine in DMF to free the N-terminal amine. Wash the resin thoroughly with DMF.

-

Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (e.g., 5 eq) and HATU (e.g., 4.5 eq) in DMF.[9] Add the base (e.g., 10 eq of DIPEA). Allow to pre-activate for 3-5 minutes.[10]

-

Coupling: Add the activation solution to the deprotected resin.

-

Agitate the reaction vessel for 1-4 hours at room temperature. For extremely difficult couplings (e.g., Aib-Aib), double coupling or extended reaction times may be necessary. Microwave irradiation can also significantly accelerate these couplings.[11]

-

Monitoring: Perform a Kaiser test (ninhydrin test) to confirm the consumption of the free amine. A negative result (clear or yellow beads) indicates a complete reaction.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts before proceeding to the next deprotection/coupling cycle.

Caption: A typical workflow for a HATU-mediated coupling cycle in SPPS.

Quantitative Guidelines for Reagent Stoichiometry

The optimal molar ratios depend on the degree of steric hindrance. The following table provides recommended starting points for solution-phase synthesis. For SPPS, a larger excess is standard practice as outlined in the protocol above.

| Coupling Challenge | Example | Amino Acid (eq) | HATU (eq) | Base (eq) | Recommended Base |

| Standard | Ala-Gly | 1.0 | 1.1 | 2.0 | DIPEA |

| Moderately Hindered | Val-Val, Fmoc-Aib-Gly | 1.0 | 1.2 | 2.5 | DIPEA / Collidine |

| Highly Hindered | Fmoc-Aib-Aib, N-Me-Ala-N-Me-Ala | 1.0 | 1.5 | 3.0 - 4.0 | 2,4,6-Collidine |

Troubleshooting and Mitigation of Side Reactions

Guanidinylation: The Primary Side Reaction

The most common side reaction with HATU and other aminium/uronium reagents is the guanidinylation of the free amine. This occurs when the amine reacts directly with HATU, forming a stable guanidinium group that caps the peptide chain and prevents further elongation.

-

Detection: This side product can be readily identified by mass spectrometry. The modification adds a specific mass to the N-terminus or to nucleophilic side chains like Lysine or Tyrosine.[12]

-

Cause: This reaction is favored when the amine is exposed to a high concentration of HATU before the carboxylic acid is fully activated. This happens if reagents are added in the wrong order or if the carboxyl activation is unusually slow.

-

Prevention:

-

Pre-activation is Mandatory: Always mix the carboxylic acid, HATU, and base for 5-15 minutes before adding the amine component.[4][8] This ensures the HATU is consumed in the formation of the OAt-ester.

-

Stoichiometry Control: Use a slight excess of the carboxylic acid relative to the amine, and a slight excess of HATU relative to the carboxylic acid. Avoid a large excess of HATU.

-

Racemization

While HATU is renowned for suppressing racemization, the risk is never zero, especially with sensitive amino acids or during fragment condensation.

-

Detection: Chiral HPLC or NMR analysis of the final product against a standard can detect epimers.

-

Cause: Racemization occurs via the formation of an oxazolone or enolate intermediate from the activated amino acid, which can lose its stereochemical integrity.[6] This is promoted by strong bases and long activation times.

-

Prevention:

-

Use a Weaker Base: For particularly sensitive couplings, substitute the strong base DIPEA with a bulkier, weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).[6]

-

Minimize Pre-activation Time: While pre-activation is necessary, prolonged times are not beneficial and can increase the risk of racemization. 5-15 minutes is generally sufficient.

-

Low Temperature: Running the reaction at 0 °C can help minimize racemization, although this will also slow down the coupling rate.

-

Conclusion

HATU is an indispensable tool for modern peptide synthesis, providing a robust and reliable solution for the challenging task of coupling sterically hindered amino acids. Its high reactivity, when deployed correctly, leads to excellent yields and high product purity. By understanding the underlying mechanism and adhering to the principle of pre-activation, researchers can effectively mitigate common side reactions like guanidinylation and racemization. The protocols and guidelines presented in this document provide a comprehensive framework for leveraging the full potential of HATU, enabling the successful synthesis of complex and sterically demanding peptides for a wide range of applications in research and drug development.

References

-

Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Vrettos, E. I., Sayyad, N., Mavrogiannaki, E. M., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(81), 51556-51563. [Link]

-

Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

-

Wikipedia. HATU. [Link]

-

Pravin, K. et al. (2001). Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt. Organic Process Research & Development. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

AAPPTEC. Guide to Solid Phase Peptide Synthesis. [Link]

-

Reddit r/Chempros. (2023). HATU coupling - what's the best order?[Link]

-

Fields, G.B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

-

AAPPTEC. Standard Coupling Procedures. [Link]

-

AAPPTEC. Technical Support Information Bulletin 2105 - HATU. [Link]

-

El-Faham, A., & Albericio, F. (2011). Recent development in peptide coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5741. [Link]

-

BPS Bioscience. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

-

Request PDF. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

-

Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(80), 12049-12052. [Link]

-

Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]

-

Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. [Link]

-

Subiros-Funosas, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(3), 993. [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

-

ResearchGate. Why HATU is not working in a coupling reaction...[Link]

-

Wencewicz, T. A., et al. (2022). CURE-ating the Substrate Scope and Functional Residues of Nonheme Iron(II) α-Ketoglutarate-Dependent Hydroxylase BesE. Journal of Natural Products, 85(7), 1746-1754. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 6. bachem.com [bachem.com]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 8. reddit.com [reddit.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

Scale-up synthesis of Boc-3-aminothiophene-2-carboxylic acid derivatives

An Application Note and Protocol for the Scale-up Synthesis of Boc-3-aminothiophene-2-carboxylic Acid Derivatives

Introduction: The Strategic Importance of the Aminothiophene Scaffold

The 2-aminothiophene motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a vast array of biologically active compounds.[1] These structures are integral to pharmaceuticals targeting a range of conditions, from cancer to infectious diseases and neurological disorders.[2][3] Specifically, this compound and its derivatives are crucial intermediates, where the Boc (tert-butyloxycarbonyl) protecting group allows for selective chemical manipulation at other positions of the thiophene ring.

Transitioning the synthesis of these valuable building blocks from the laboratory bench to a pilot or manufacturing scale introduces significant challenges that are not merely a matter of volumetric increases.[4][5] Issues such as thermal management, reagent addition control, mass transfer, and product isolation must be systematically addressed to ensure a process that is not only efficient and high-yielding but also safe and reproducible.

This guide provides a comprehensive framework for the scale-up synthesis of a representative this compound derivative. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations, offering a self-validating protocol grounded in established chemical literature and practical scale-up experience.

Synthetic Strategy: The Gewald Reaction and Subsequent Boc Protection

The most robust and widely adopted method for constructing the polysubstituted 2-aminothiophene core is the Gewald three-component reaction.[1][6][7] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile (such as an alkyl cyanoacetate), and elemental sulfur in the presence of a base. Its convergence and operational simplicity make it highly amenable to large-scale production.

Our strategy involves two primary stages:

-

Gewald Aminothiophene Synthesis: Formation of the core 2-aminothiophene-3-carboxylate ester.

-

N-Boc Protection: Installation of the acid-labile Boc protecting group onto the 2-amino functionality.

-

Saponification: Hydrolysis of the ester to yield the target carboxylic acid.

This sequence ensures the efficient construction of the desired scaffold, with the Boc group providing a stable yet easily removable shield for the amine during subsequent synthetic transformations.[8][9][10]

Mechanistic Insights

1. The Gewald Reaction: The reaction proceeds through a cascade of well-understood steps.[6][11]

-

Knoevenagel Condensation: The base (e.g., morpholine) catalyzes the condensation between the ketone (Butan-2-one) and the active methylene compound (Ethyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

-

Michael Addition of Sulfur: The sulfur ring (S₈) is opened by a nucleophile, and the resulting sulfide attacks the α,β-unsaturated intermediate.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization (via loss of H₂S or oxidation) to yield the stable 2-aminothiophene ring.

2. Boc Protection: The amine is protected using di-tert-butyl dicarbonate (Boc₂O). The amine nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the formation of a stable tert-butyl carbamate.[8]

Overall Synthesis Workflow

Caption: High-level workflow for the three-stage synthesis.

Part 1: Scale-Up Protocol for Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol details the synthesis of a representative aminothiophene intermediate via the Gewald reaction.

Materials and Equipment

| Item | Specification | Vendor Example |

| Reagents | ||

| Butan-2-one | ≥99% Purity | Sigma-Aldrich |

| Ethyl Cyanoacetate | ≥99% Purity | Sigma-Aldrich |

| Sulfur | Powder, ≥99.5% | Sigma-Aldrich |

| Morpholine | ≥99% Purity | Sigma-Aldrich |

| Ethanol | 200 Proof, Anhydrous | Pharmco-Aaper |

| Toluene | ACS Grade | Fisher Scientific |

| Equipment | ||

| Reactor | 100 L Glass-Lined Reactor | Pfaudler |

| Stirrer | Overhead Mechanical Stirrer | IKA |

| Temp. Control | Heating/Cooling Circulator | Huber |

| Filter | 24" Nutsche Filter-Dryer | Steri |

| Vacuum Oven | Industrial Scale | Sheldon Manufacturing |

Detailed Experimental Protocol

Safety First: This reaction should be conducted in a well-ventilated area or a walk-in fume hood suitable for pilot-scale synthesis. The reaction can be exothermic, and there is a potential for hydrogen sulfide (H₂S) off-gassing. Personnel must wear appropriate PPE, including flame-retardant lab coats, safety glasses, and chemically resistant gloves. An H₂S monitor should be in place.

-

Reactor Preparation: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.

-

Reagent Charging:

-

Charge the reactor with Ethanol (40 L).

-

Start agitation at a moderate speed (e.g., 100-150 RPM) to create a vortex.

-

Charge Butan-2-one (7.21 kg, 100 mol, 1.0 equiv.).

-

Charge Ethyl Cyanoacetate (11.31 kg, 100 mol, 1.0 equiv.).

-

Charge Sulfur powder (3.53 kg, 110 mol, 1.1 equiv.). Causality Note: Sulfur is added portion-wise to control the initial exotherm and prevent clumping.

-

-

Reaction Initiation:

-

Slowly add Morpholine (8.71 kg, 100 mol, 1.0 equiv.) via an addition funnel over 60-90 minutes.

-

Critical Control Point: Monitor the internal temperature closely. The addition of morpholine is exothermic. Maintain the internal temperature below 40°C using the cooling jacket.

-

-

Reaction Drive:

-

Once the morpholine addition is complete, slowly heat the reaction mixture to 55-60°C.

-

Maintain the reaction at this temperature for 4-6 hours. Self-Validation: Monitor the reaction progress by withdrawing aliquots every hour and analyzing via TLC or HPLC until starting materials are consumed. (Mobile phase example: 20% Ethyl Acetate in Hexanes).

-

-

Crystallization and Isolation:

-

Once the reaction is complete, cool the mixture to 0-5°C over 2-3 hours and hold for at least 2 hours to maximize product crystallization.

-

Isolate the solid product by filtration using a Nutsche filter.

-

Wash the filter cake with cold (0-5°C) Toluene (2 x 10 L) to remove soluble impurities. Causality Note: Toluene is chosen for its ability to dissolve residual starting materials and byproducts while having low solubility for the desired product.

-

-

Drying:

-

Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.

-

Expected Yield: 16.0 - 18.0 kg (75-85%).

-

Expected Purity: >98% by HPLC.

-

Part 2: Scale-Up Protocol for Boc-Protection and Saponification

Detailed Experimental Protocol

Safety First: Handle all solvents in a well-ventilated area. Boc₂O can cause irritation.

A. Boc Protection

-

Reactor Setup: In a separate, clean, and dry 100 L reactor, charge the previously synthesized Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (e.g., 17.0 kg, ~79.7 mol).

-

Solvent Addition: Add Tetrahydrofuran (THF) (50 L) and stir to dissolve the solid.

-

Reagent Addition:

-

Charge Di-tert-butyl dicarbonate (Boc₂O) (18.3 kg, 83.7 mol, 1.05 equiv.).

-

Charge 4-Dimethylaminopyridine (DMAP) (0.97 kg, 7.9 mol, 0.1 equiv.) as a catalyst.

-

-

Reaction: Stir the mixture at ambient temperature (20-25°C) for 8-12 hours. Monitor for completion by HPLC.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to approximately half its volume.

-

Add Ethyl Acetate (40 L) and wash the organic layer with 5% aqueous citric acid solution (2 x 20 L) and then with saturated sodium bicarbonate solution (2 x 20 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness to yield Ethyl 3-(tert-butoxycarbonylamino)-4,5-dimethylthiophene-2-carboxylate . This crude product is often of sufficient purity to proceed to the next step.

-

B. Saponification

-

Reactor Setup: Charge the crude ester from the previous step into a 100 L reactor.

-

Solvent Addition: Add THF (30 L) and Water (15 L).

-

Hydrolysis:

-

Cool the mixture to 10-15°C.

-

Add a solution of Lithium Hydroxide monohydrate (LiOH·H₂O) (4.0 kg, ~95.6 mol, 1.2 equiv.) in Water (15 L) dropwise, maintaining the internal temperature below 25°C.

-

Stir at room temperature for 4-6 hours, monitoring for the disappearance of the starting ester by HPLC.

-

-

Isolation:

-

Once complete, dilute the mixture with water (20 L).

-

Carefully acidify the aqueous solution to pH 2-3 with 3M aqueous HCl. Critical Control Point: Acidification must be done slowly while monitoring the pH to ensure complete precipitation of the carboxylic acid product.

-

The product will precipitate as a solid. Stir the resulting slurry at 0-5°C for 1 hour.

-

Isolate the solid by filtration on a Nutsche filter.

-

Wash the cake with cold deionized water until the filtrate is neutral.

-

-

Drying:

-

Dry the final product, 3-(tert-butoxycarbonylamino)-4,5-dimethylthiophene-2-carboxylic acid , in a vacuum oven at 40-45°C.

-

Expected Overall Yield (from aminothiophene): 19.0 - 21.5 kg (80-90%).

-

Expected Purity: >99% by HPLC.

-

Process Safety and Scale-Up Optimization

Scaling up the Gewald reaction requires careful management of potential hazards and optimization of key parameters.

Key Safety Considerations

| Hazard | Cause | Mitigation Strategy |

| Exothermic Reaction | Base-catalyzed condensation and reaction with sulfur. | Slow, controlled addition of the base (morpholine). Use of a reactor with an efficient cooling jacket. Real-time temperature monitoring. |

| H₂S Gas Evolution | Side reactions or decomposition. | Perform the reaction in a well-ventilated, contained system. Use an H₂S gas detector. Have a caustic scrubber available for emergency off-gas treatment. |

| Flammable Solvents | Use of Ethanol, Toluene, THF. | Use nitrogen blanketing in the reactor. Ensure all equipment is properly grounded to prevent static discharge. Use intrinsically safe equipment. |

| Reagent Toxicity | Morpholine is corrosive; cyanoacetates are toxic. | Use closed-system transfers for reagents. Ensure all personnel wear appropriate PPE. Have emergency showers and eyewash stations readily accessible. |

Critical Process Parameters (CPP) vs. Critical Quality Attributes (CQA)

Optimizing the process involves understanding how parameters affect the final product's quality.

Caption: Relationship between process parameters and product quality.

Analytical Quality Control

Rigorous analytical testing is essential for ensuring batch-to-batch consistency and meeting quality specifications.

| Method | Purpose | Typical Parameters / Expected Results |

| HPLC | Purity assessment, reaction monitoring | C18 column, mobile phase gradient (e.g., Acetonitrile/Water with 0.1% TFA). Purity >99.0%. |

| ¹H NMR | Structural confirmation | (400 MHz, DMSO-d₆): Confirm presence of Boc group (~1.5 ppm, 9H), thiophene protons, and absence of ester protons. |

| ¹³C NMR | Structural confirmation | (100 MHz, DMSO-d₆): Confirm expected number of carbons and chemical shifts for thiophene, Boc, and carboxyl groups. |

| Mass Spec (ESI-) | Molecular weight confirmation | [M-H]⁻ peak corresponding to the calculated molecular weight. |

| Melting Point | Purity indication | Sharp melting point, e.g., 168°C (with decomposition).[12] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield in Gewald Step | - Incomplete reaction.- Temperature too low.- Product loss during filtration (too soluble). | - Extend reaction time and confirm completion by HPLC.- Ensure internal temperature reaches and holds at 55-60°C.- Ensure crystallization/cooling step is sufficient (0-5°C for >2h). |

| High Impurity Levels | - Reaction temperature too high, causing side reactions.- Insufficient washing of the filter cake. | - Maintain strict temperature control during base addition and reaction.- Ensure wash solvent volume is adequate and cake is washed thoroughly. Consider a reslurry in a suitable solvent if needed. |

| Poor Filterability | - Fine, needle-like crystals formed.- Oiling out of product instead of crystallization. | - Optimize the cooling profile; a slower cooling rate can promote larger crystal growth.- Ensure the reaction solvent is appropriate; consider adding an anti-solvent if necessary. |

| Incomplete Saponification | - Insufficient base (LiOH).- Reaction time too short. | - Use at least 1.2 equivalents of LiOH.- Monitor by HPLC and extend reaction time until ester is fully consumed. |

References

-

Request PDF. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. Retrieved January 24, 2026, from [Link]

-

J. Org. Chem. (2022). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ACS Publications. Retrieved January 24, 2026, from [Link]

-

PMC. (2022). Green methodologies for the synthesis of 2-aminothiophene. PubMed Central. Retrieved January 24, 2026, from [Link]

-

PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved January 24, 2026, from [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved January 24, 2026, from [Link]

-

PMC. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. Retrieved January 24, 2026, from [Link]

-

PubMed. (n.d.). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Retrieved January 24, 2026, from [Link]

-

PubMed. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]

-

HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved January 24, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 24, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 5. primescholars.com [primescholars.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [oakwoodchemical.com]

Troubleshooting & Optimization

Navigating the Purification of Boc-3-aminothiophene-2-carboxylic Acid: A Technical Support Guide

Welcome to our dedicated technical support center for the purification of Boc-3-aminothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the purification of this compound from a typical reaction mixture. Our approach is rooted in practical, field-tested experience to ensure you achieve the desired purity and yield for your critical applications.

Introduction: Understanding the Molecule and its Challenges

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a thiophene core, a carboxylic acid, and a Boc-protected amine, presents a unique set of purification challenges. The Boc (tert-butyloxycarbonyl) protecting group is notoriously sensitive to acidic conditions, while the carboxylic acid moiety imparts polarity and the potential for salt formation.[1] The thiophene ring itself can be susceptible to oxidation and other side reactions depending on the synthetic route employed.

This guide will address the purification of this compound, assuming it has been synthesized by the common method of protecting 3-aminothiophene-2-carboxylic acid with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base.

Troubleshooting Guide: Addressing Common Purification Issues

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Problem 1: Low yield of isolated product after aqueous work-up.

Q: I've completed the reaction and after quenching and extraction, my final product yield is significantly lower than expected. What could be the cause?

A: Low recovery after the initial work-up is a frequent issue and can often be attributed to two main factors: incomplete extraction or premature deprotection of the Boc group.

-

Incomplete Extraction: this compound is an amphiphilic molecule, having both polar (carboxylic acid) and non-polar (Boc group, thiophene ring) characteristics. This can lead to its partial solubility in both aqueous and organic layers, especially if the pH of the aqueous phase is not optimal.

-

The Causality: During extraction from an aqueous basic solution (e.g., after quenching the reaction with sodium bicarbonate), the product exists as a carboxylate salt, which is highly polar and resides in the aqueous layer. To extract it into an organic solvent like ethyl acetate or dichloromethane, the aqueous layer must be carefully acidified to protonate the carboxylate, making the molecule less polar. If the pH is too high (above ~4-5), the compound will remain in its salt form in the aqueous phase.

-

Self-Validating Protocol:

-

After quenching your reaction, ensure the aqueous layer is basic (pH > 8) before washing with a non-polar solvent like hexanes to remove unreacted Boc-anhydride.

-

To recover your product, cool the aqueous layer in an ice bath and acidify slowly with a dilute acid (e.g., 1M HCl or citric acid solution) to a pH of approximately 3-4. Monitor the pH carefully with a pH meter or pH paper.

-

Promptly extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

-

Combine the organic extracts, wash with brine to remove excess water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

-

Premature Boc Deprotection: The Boc group is labile in strongly acidic conditions.[1] If the pH of the aqueous layer is dropped too low (pH < 2) or if the product is exposed to acidic conditions for a prolonged period, the Boc group can be cleaved, resulting in the formation of the highly water-soluble 3-aminothiophene-2-carboxylic acid, which will not be extracted into the organic phase.[2]

-

The Causality: The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This process is accelerated at lower pH and higher temperatures.

-

Self-Validating Protocol:

-

Always perform the acidification step at a low temperature (0-5 °C) to minimize the rate of deprotection.

-

Use a milder acid, such as a saturated solution of citric acid or potassium bisulfate, for acidification.

-

Extract the product immediately after acidification to minimize its contact time with the acidic aqueous environment.

-

-

Problem 2: The isolated product is an oil or a waxy solid that is difficult to handle.

Q: After removing the solvent, my product is a sticky oil or a low-melting solid, not the expected crystalline material. How can I solidify it?